2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-[2-(4-methylphenoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-12-6-8-14(9-7-12)17-15-5-3-2-4-13(15)10-11-16;/h2-9H,10-11,16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYRZEHFGIOHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-78-7 | |
| Record name | 2-[2-(4-methylphenoxy)phenyl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride typically involves the reaction of 4-methylphenol with 2-bromoethylamine hydrochloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy and amine groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The phenoxy and amine groups play a crucial role in its binding to target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: Electron-Donating Groups: The 4-methylphenoxy group in the target compound (electron-donating) contrasts with electron-withdrawing groups (e.g., Cl, F in ). This difference may enhance binding to receptors preferring hydrophobic interactions, such as 5-HT₂A . Sulfur vs.
- Biased Agonism: Compounds like 25T-NBOH () demonstrate that methoxy and methylthio substituents at the 2,5-positions enhance biased agonism at serotonin receptors. The target compound’s methylphenoxy group lacks this substitution pattern, suggesting divergent signaling pathways .
- Molecular Weight: The target compound’s larger structure (C₁₅H₁₈ClNO) may reduce bioavailability relative to simpler analogs like 2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride (MW: 210.08) .
Research Findings from Analogs
- Receptor Selectivity: Methoxy and methylthio-substituted phenylalkylamines (e.g., 25T-NBOMe) exhibit high 5-HT₂A affinity due to extended aromatic interactions, whereas methylphenoxy derivatives may prioritize other targets like trace amine-associated receptors (TAARs) .
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to 2C-D (), involving nucleophilic substitution or reductive amination. However, the methylphenoxy group may require specialized protection-deprotection strategies .
Biological Activity
2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride, a compound with the molecular formula C15H18ClNO and a molecular weight of 263.77 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration comprising a phenoxy group and an amine functional group, which are pivotal for its reactivity and biological interactions. Ongoing research is focused on elucidating its pharmacological profile, particularly its effects on neurotransmitter systems and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways, which are crucial in managing conditions like depression and anxiety. The compound's mechanism of action appears to involve:
- Binding Affinity : Potential interactions with serotonin and norepinephrine transporters.
- Receptor Modulation : Altering the activity of specific receptors associated with mood regulation and cognitive functions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neuropharmacological Effects : It has shown promise in animal models for conditions related to schizophrenia, evidenced by its efficacy in tests such as MK-801-induced hyperactivity in rats .
- Antidepressant Potential : The compound's ability to interact with neurotransmitter systems suggests it may have antidepressant effects, warranting further investigation into its therapeutic applications.
- Antitumor Activity : Although primarily studied for neuropharmacological applications, some structural analogs have demonstrated anticancer properties, indicating a broader spectrum of biological activity that could be explored .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have been conducted to explore the biological activities of this compound:
-
Schizophrenia Model Study :
- Objective : To evaluate the efficacy of the compound in reducing hyperactivity induced by MK-801.
- Findings : The compound significantly reduced hyperactive behavior, suggesting potential antipsychotic properties.
-
Antidepressant Activity Assessment :
- Objective : To assess the impact on mood-related behaviors in animal models.
- Findings : Indications of increased serotonin levels were observed, supporting its role as a potential antidepressant.
- Cytotoxicity Evaluation :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-(4-methylphenoxy)phenyl]ethan-1-amine hydrochloride, and how can purity be maximized?
- Methodological Answer : Multi-step synthesis requires careful optimization of reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For example, using computational reaction path search methods (e.g., quantum chemical calculations) can predict intermediate stability and transition states, reducing trial-and-error experimentation . Post-synthesis purification via column chromatography or recrystallization should be validated using HPLC (≥98% purity) and NMR to confirm structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : Combine spectroscopic methods:
- 1H/13C NMR : Confirm substituent positions on the aromatic rings and amine protonation .
- HPLC-MS : Detect trace impurities (e.g., unreacted precursors or byproducts) .
- FT-IR : Identify functional groups (e.g., C-N stretching in the amine hydrochloride salt) .
Cross-validate results with reference standards from accredited suppliers .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates.
- Waste Disposal : Segregate halogenated organic waste for professional treatment to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against specific receptors?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with serotonin/dopamine receptors, focusing on binding affinity and steric compatibility of the 4-methylphenoxy group .
- MD Simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales to identify key residues for mutagenesis studies .
- Validate predictions with in vitro assays (e.g., cAMP accumulation in HEK-293 cells expressing target receptors) .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?
- Methodological Answer :
- Statistical Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., pH, temperature) that may affect receptor binding .
- Error Analysis : Quantify uncertainties in computational models (e.g., force field limitations) and experimental replicates (e.g., EC50 variability) .
- Meta-Analysis : Compare datasets across published analogs to identify structural determinants of activity discrepancies .
Q. How can reaction fundamentals inform scalable reactor design for this compound’s synthesis?
- Methodological Answer :
- Kinetic Profiling : Use microreactors to track intermediate formation rates under continuous-flow conditions, optimizing residence time and mixing efficiency .
- Scale-Up Criteria : Apply dimensionless numbers (e.g., Reynolds, Damköhler) to maintain heat/mass transfer equivalence between lab and pilot scales .
Q. What role does stereochemistry play in this compound’s pharmacological profile, and how can enantiomers be isolated?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients to resolve enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration of isolated enantiomers .
- In Vivo Testing : Compare pharmacokinetics (e.g., AUC, Tmax) of enantiomers in rodent models to assess stereospecific efficacy/toxicity .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodological Answer :
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst Recycling : Immobilize transition metal catalysts on silica supports to reduce heavy metal waste .
- Atom Economy : Redesign steps to minimize protecting groups (e.g., direct amination via Buchwald-Hartwig coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
